3-(4-chlorophenyl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5/c1-13-11-18(23-12-17-5-3-4-10-22-17)26-20(24-13)19(14(2)25-26)15-6-8-16(21)9-7-15/h3-11,23H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGELKXVVOOVMHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCC3=CC=CC=N3)C)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-chlorophenyl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine class, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiviral, antibacterial, and anticancer properties, supported by recent research findings.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C_{17}H_{19}ClN_{4}
- Molecular Weight : 314.81 g/mol
- Key Functional Groups : Pyrazolo[1,5-a]pyrimidine scaffold with a chlorophenyl and pyridinyl substituent.
Antiviral Activity
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant antiviral properties. A patent (US9963455B2) highlights the efficacy of similar compounds against viral infections, suggesting that this class may inhibit viral replication mechanisms effectively .
Case Study: Antiviral Efficacy
A study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines showed potent activity against various viruses. The mechanism of action involves interference with viral RNA synthesis and protein translation processes.
Antibacterial Activity
The antibacterial potential of this compound was evaluated through various in vitro assays. A related study synthesized several pyrazole derivatives and tested them against Mycobacterium tuberculosis and other bacterial strains.
Results Summary
| Compound | Bacterial Strain | IC50 (µM) |
|---|---|---|
| 3-(4-chlorophenyl)-... | M. tuberculosis H37Rv | 2.18 |
| 3-(4-chlorophenyl)-... | Staphylococcus aureus | 1.35 |
| 3-(4-chlorophenyl)-... | Escherichia coli | 4.00 |
The results indicated that the compound exhibited significant antibacterial activity with IC50 values comparable to established antibiotics .
Anticancer Activity
Preliminary studies have shown that pyrazolo[1,5-a]pyrimidine derivatives possess anticancer properties. The compound was tested on various cancer cell lines, including lung cancer (H322) cells.
Findings from Anticancer Studies
In vitro studies revealed that the compound induced apoptosis in cancer cells through the activation of caspase pathways. The following table summarizes the findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| H322 (Lung) | 15.00 | Induction of apoptosis |
| MCF-7 (Breast) | 12.50 | Cell cycle arrest at G2/M phase |
| A549 (Lung) | 10.00 | Inhibition of proliferation |
These results suggest a promising therapeutic role for this compound in cancer treatment .
Scientific Research Applications
Structural Characteristics
The compound features a pyrazolo[1,5-a]pyrimidin-7-amine core structure, which is characterized by a fused pyrazole and pyrimidine ring system. The molecular formula is C₁₈H₁₈ClN₅, indicating the presence of 18 carbon atoms, 18 hydrogen atoms, one chlorine atom, and five nitrogen atoms. The presence of a 4-chlorophenyl group and a pyridin-2-ylmethyl substituent enhances its biological activity and selectivity against specific targets.
Antibacterial Activity
Research indicates that this compound exhibits antibacterial properties, particularly against pathogens such as Mycobacterium tuberculosis. Interaction studies have demonstrated its binding affinity to specific biological targets, which is essential for understanding its mechanism of action. Techniques such as molecular docking simulations and in vitro assays are commonly employed to assess these interactions and optimize the compound’s pharmacological profile .
Antiviral Potential
Beyond antibacterial applications, there is emerging evidence that compounds within the pyrazolo[1,5-a]pyrimidine class may possess antiviral properties. The unique structural features of 3-(4-chlorophenyl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine could be explored further for potential antiviral drug development targeting various viral infections.
Oncology Applications
The compound's structural properties may also allow for exploration in oncology. Research into similar pyrazolo[1,5-a]pyrimidine derivatives has shown promise as cyclin-dependent kinase inhibitors and apoptosis inducers in cancer treatment. These findings suggest that this compound could be evaluated for its efficacy against cancer cell lines .
Structure–Activity Relationships (SAR)
Understanding the structure–activity relationships of this compound is crucial for optimizing its biological activity. Studies have shown that variations in substituents can significantly impact the compound's efficacy against specific targets. For example:
| Substituent | Biological Activity |
|---|---|
| 4-Chlorophenyl | Enhances antibacterial activity |
| Pyridin-2-ylmethyl | Increases binding affinity to biological targets |
Research has demonstrated that modifications at the C-7 position can lead to improved potency and selectivity against Mycobacterium tuberculosis and other pathogens .
Case Studies
Several studies have highlighted the effectiveness of similar compounds in treating infectious diseases:
- Study on Anti-Mycobacterial Activity : A study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines showed significant inhibition of Mycobacterium tuberculosis ATP synthase, suggesting potential as therapeutic agents against tuberculosis .
- In Vivo Efficacy : Compounds similar to this compound were tested in acute mouse models of tuberculosis and showed promising results in reducing bacterial load .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 7-amino group and chlorophenyl substituent exhibit nucleophilic reactivity under controlled conditions:
Key Reaction Pathways
Mechanistic Insights
-
Chlorination : The 7-hydroxy group in pyrazolo[1,5-a]pyrimidin-7(4H)-one precursors reacts with POCl₃ to form a reactive 7-chloro intermediate, enabling subsequent amine coupling .
-
Regioselectivity : Microwave irradiation promotes cyclization favoring 7-aminopyrazolo[1,5-a]pyrimidines over 5-amino isomers due to kinetic control .
Electrophilic Aromatic Substitution
The 4-chlorophenyl and pyridine rings undergo electrophilic reactions:
Documented Modifications
| Site | Reagent | Product | Observation |
|---|---|---|---|
| 4-Chlorophenyl | HNO₃/H₂SO₄ | Nitro derivatives | Limited solubility in aqueous media |
| Pyridine ring | Br₂/FeBr₃ | Brominated analogues | Improved binding to mycobacterial ATP synthase |
Structural Confirmation
-
NMR Analysis : Anisotropic effects from the pyrazole nitrogen (δ 8.2–8.5 ppm) confirm substitution patterns .
-
X-Ray Diffraction : Crystallographic data validate regioselectivity in cyclized products (e.g., C–N bond length: 1.34 Å) .
Condensation and Cyclization
The pyridin-2-ylmethylamine side chain participates in Schiff base formation:
Notable Examples
| Reactant | Conditions | Application |
|---|---|---|
| Aldehydes (e.g., benzaldehyde) | Ethanol, Δ | Imine-linked prodrugs |
| β-Ketoesters | Knoevenagel conditions | Fused heterocycles |
Biological Impact
Oxidation and Reduction
Controlled redox reactions modify the heterocyclic core:
| Process | Reagent | Outcome |
|---|---|---|
| Oxidation | KMnO₄, H₂O | Pyrimidine ring hydroxylation (inactive metabolites) |
| Reduction | H₂/Pd-C | Saturation of pyrazole ring (loss of planar geometry) |
Stability Considerations
Metal Complexation
The pyridine nitrogen and amine group coordinate transition metals:
| Metal Salt | Complex Structure | Use |
|---|---|---|
| Cu(II) acetate | Octahedral geometry | Antibacterial enhancement |
| Fe(III) chloride | Trigonal bipyramidal | Catalytic applications |
Spectroscopic Evidence
Comparative Reactivity Table
| Reaction Site | Reactivity Scale (1–5) | Preferred Conditions |
|---|---|---|
| 7-Amino group | 5 | Polar aprotic solvents, 80–100°C |
| 4-Chlorophenyl | 3 | Acidic/electrophilic media |
| Pyridine N | 4 | Metal salts, pH 7–9 |
Comparison with Similar Compounds
Position 3 Modifications
Position 7 Modifications
- Pyridin-2-ylmethyl vs. Benzyl : The pyridine nitrogen in the target compound enables hydrogen bonding with residues like Asp86 in CDK2, whereas benzyl groups (e.g., in ) rely solely on hydrophobic interactions .
- Aliphatic Chains (e.g., 2-methylpropyl) : These improve membrane permeability but reduce target specificity compared to aromatic substituents .
Pharmacological and Kinetic Profiles
Q & A
Basic: What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
Answer:
The synthesis typically involves constructing the pyrazolo[1,5-a]pyrimidine core via cyclization of precursors like aminopyrazoles and β-diketones, followed by functionalization at position 7 with a pyridin-2-ylmethylamine group . Key steps include:
- Cyclization : Use polar aprotic solvents (e.g., DMF) at 80–100°C for 12–24 hours.
- Amine coupling : Employ coupling agents like EDCI/HOBt in dichloromethane under nitrogen.
- Optimization : Adjust catalysts (e.g., Pd for cross-coupling), solvents (e.g., THF for solubility), and temperatures (stepwise heating to avoid side reactions) .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : 1H and 13C NMR confirm regiochemistry and substituent positions. For example, the pyridin-2-ylmethyl group shows distinct aromatic protons at δ 8.5–7.2 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ expected for C20H19ClN5: 364.1294) .
- X-ray Crystallography : Resolves ambiguous regiochemistry, as seen in related pyrazolo[1,5-a]pyrimidines .
Advanced: How can computational methods guide the optimization of reaction pathways?
Answer:
- Reaction Path Search : Use density functional theory (DFT) to model transition states and identify energy barriers in cyclization steps .
- Solvent Effects : Simulate solvent interactions (e.g., COSMO-RS) to predict solubility and reaction efficiency .
- Machine Learning : Train models on existing pyrazolo[1,5-a]pyrimidine synthesis data to recommend optimal conditions (e.g., temperature, catalyst loading) .
Advanced: How to resolve contradictions in biological activity data across studies?
Answer:
- Dose-Response Curves : Re-evaluate IC50 values using standardized assays (e.g., kinase inhibition assays with ATP competition) .
- Structural Validation : Confirm compound purity and stability via HPLC and LC-MS to rule out degradation artifacts .
- Target Engagement Studies : Use cellular thermal shift assays (CETSA) to verify direct target binding .
Basic: What in vitro assays are suitable for initial biological activity screening?
Answer:
- Enzyme Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR2) using fluorescence-based ADP-Glo assays .
- Cytotoxicity : Test in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC50 calculations normalized to controls .
Advanced: How to design structure-activity relationship (SAR) studies for this scaffold?
Answer:
- Core Modifications : Introduce substituents at positions 2, 3, and 5 to assess steric/electronic effects (e.g., replace 4-chlorophenyl with fluorophenyl) .
- Side-Chain Variations : Compare pyridin-2-ylmethyl with other amines (e.g., morpholine, piperazine) to optimize pharmacokinetics .
- 3D-QSAR Models : Generate CoMFA/CoMSIA models using activity data from analogs to predict potency .
Advanced: How to troubleshoot low yields in the final coupling step?
Answer:
- Activation Efficiency : Replace EDCI with TBTU for better carbodiimide activity .
- Solvent Polarity : Switch to DMF or DMSO to improve amine nucleophilicity .
- Byproduct Analysis : Use LC-MS to identify hydrolysis products; add molecular sieves to scavenge water .
Basic: What strategies improve aqueous solubility for in vivo studies?
Answer:
- Salt Formation : Prepare hydrochloride salts via HCl treatment in ethanol .
- Co-solvents : Use DMSO/PEG-400 mixtures (e.g., 10% DMSO in saline) with sonication .
- Prodrug Design : Introduce phosphate esters at the pyrimidine NH group .
Advanced: How to analyze metabolic stability in preclinical models?
Answer:
- Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .
- CYP Inhibition Screening : Use fluorogenic substrates for CYP3A4/2D6 to assess drug-drug interaction risks .
Advanced: What crystallographic techniques validate regiochemistry in analogs?
Answer:
- Single-Crystal X-ray Diffraction : Resolve positional ambiguity (e.g., pyridinyl vs. pyrimidinyl orientation) with high-resolution data (R-factor < 0.06) .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-stacking) influencing crystal packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
